N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3/c1-8-6-11(21-24-8)13-20-12(25-22-13)7-19-14(23)9-4-2-3-5-10(9)15(16,17)18/h2-6H,7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPFAQPYCMDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including an isoxazole ring, an oxadiazole ring, and a trifluoromethylbenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C15H14F3N4O3
- Molecular Weight : 338.29 g/mol
- CAS Number : 2034459-71-5
Structural Features
The compound's structure contributes to its biological activity:
- Isoxazole and Oxadiazole Rings : Known for diverse biological activities including anti-inflammatory and anticancer properties.
- Trifluoromethyl Group : Enhances lipophilicity and may improve metabolic stability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The oxadiazole and isoxazole moieties likely contribute to binding affinity with enzymes or receptors involved in critical biochemical pathways. The amide group may enhance solubility and bioavailability, affecting pharmacokinetic properties.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Active | 50 |
| Compound B | Moderate | 100 |
| Compound C | Inactive | >200 |
While specific data on this compound is limited, the presence of the oxadiazole ring suggests potential antimicrobial activity similar to other derivatives in its class .
Anticancer Properties
Research into the anticancer potential of related compounds has shown promise. For instance, benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes findings from related studies:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 12.5 | Significant inhibition observed |
| Study 2 | HeLa (Cervical Cancer) | 15.0 | Moderate cytotoxicity noted |
| Study 3 | A549 (Lung Cancer) | 20.0 | Lower efficacy compared to other lines |
These findings suggest that this compound may exhibit similar anticancer properties .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzamides containing the oxadiazole moiety and evaluated their biological activities. Compounds were tested against various microbial strains and cancer cell lines. Notably, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts.
Case Study 2: Toxicity Assessment
In vitro toxicity assessments using zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining biological activity. This highlights the potential for developing safer therapeutic agents based on the structural framework of this compound .
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